Pirimiphos-methyl

Vue d'ensemble

Description

Le pirimiphos-méthyle est un insecticide organophosphoré, commercialisé sous des noms commerciaux tels qu'Actellic et Sybol. Il a été initialement développé par Imperial Chemical Industries Ltd., maintenant Syngenta, et commercialisé pour la première fois en 1977 . Ce composé est largement utilisé pour lutter contre les insectes nuisibles dans les céréales stockées et autres produits agricoles.

Méthodes De Préparation

Le pirimiphos-méthyle est synthétisé par un processus en deux étapes. Initialement, la N,N-diéthylguanidine réagit avec l'acétoacétate d'éthyle pour former un cycle pyrimidine. Par la suite, le groupe hydroxy du cycle pyrimidine est combiné au chlorothiophosphate de diméthyle pour produire l'insecticide . Les méthodes de production industrielle impliquent généralement ces étapes dans des conditions contrôlées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Le pirimiphos-méthyle subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des dérivés oxon.

Hydrolyse : En présence d'eau, il peut s'hydrolyser pour former des dérivés d'acide phosphorique.

Substitution : Il peut subir des réactions de substitution nucléophile, en particulier avec les groupes thiol.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des nucléophiles comme les thiols. Les principaux produits formés à partir de ces réactions sont généralement plus polaires et moins toxiques que le composé parent.

Applications de la recherche scientifique

Le pirimiphos-méthyle a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé pour étudier les mécanismes des insecticides organophosphorés et leurs interactions avec divers substrats.

Biologie : La recherche sur ses effets sur la physiologie des insectes et les mécanismes de résistance est vaste.

Médecine : Les études se concentrent sur ses impacts potentiels sur la santé humaine et les moyens d'atténuer la toxicité.

Industrie : Il est utilisé dans le développement de produits et de formulations de lutte antiparasitaire, tels que des microcapsules pour une libération contrôlée

Mécanisme d'action

Le pirimiphos-méthyle exerce ses effets insecticides en inhibant l'acétylcholinestérase, une enzyme cruciale pour le fonctionnement nerveux. Cette inhibition conduit à l'accumulation d'acétylcholine aux synapses nerveuses, provoquant une transmission continue des impulsions nerveuses, une paralysie et finalement la mort de l'insecte .

Applications De Recherche Scientifique

Pirimiphos-methyl has a wide range of applications in scientific research:

Chemistry: It is used to study the mechanisms of organophosphate insecticides and their interactions with various substrates.

Biology: Research on its effects on insect physiology and resistance mechanisms is extensive.

Medicine: Studies focus on its potential impacts on human health and ways to mitigate toxicity.

Industry: It is used in the development of pest control products and formulations, such as microcapsules for controlled release

Mécanisme D'action

Pirimiphos-methyl exerts its insecticidal effects by inhibiting acetylcholinesterase, an enzyme crucial for nerve function. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing continuous nerve impulse transmission, paralysis, and eventually death of the insect .

Comparaison Avec Des Composés Similaires

Le pirimiphos-méthyle fait partie de la classe des insecticides organophosphorés. Des composés similaires comprennent :

Pirimiphos-éthyle : Structure similaire mais avec des groupes éthoxy au lieu de groupes méthoxy.

Malathion : Un autre organophosphoré avec un spectre d'activité plus large.

Chlorpyrifos : Largement utilisé mais plus toxique pour les organismes non cibles.

Le pirimiphos-méthyle est unique en raison de son efficacité spécifique contre les ravageurs des produits stockés et de sa toxicité relativement faible pour les mammifères par rapport à certains autres organophosphorés .

Activité Biologique

Pirimiphos-methyl is an organophosphate insecticide widely used for pest control in agriculture and vector management. Its biological activity has been extensively studied, revealing significant effects on both target and non-target organisms. This article synthesizes findings from various research studies, highlighting the compound's efficacy, toxicity, and ecological impacts.

This compound acts primarily as an acetylcholinesterase inhibitor, disrupting the normal function of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system, paralysis, and eventual death of the insect.

Mortality Rates

Research indicates that this compound demonstrates high efficacy against a range of agricultural pests. For instance, a study on maize weevils (Sitophilus zeamais) showed nearly 100% mortality when exposed to treated surfaces . Similarly, other studies have reported significant mortality rates in various coleopteran species such as Prostephanus truncatus and Rhyzopertha dominica .

| Pest Species | Mortality Rate (%) | Exposure Duration (h) |

|---|---|---|

| Sitophilus zeamais | 100 | Variable |

| Prostephanus truncatus | 100 | Variable |

| Rhyzopertha dominica | Varies (least affected) | Variable |

Sub-lethal Effects

Sub-lethal exposure to this compound can result in morphological and physiological changes in insects. For example, exposure to this insecticide has been shown to cause deformities in the wing morphology of Tenebrio molitor and Prostephanus truncatus . Such effects can impair reproductive success and overall population dynamics.

Biological Activity in Non-target Organisms

This compound's impact extends beyond target pests, affecting beneficial insects and other non-target organisms. Studies have documented varying levels of sensitivity among different invertebrate species. For instance, predatory beetles from the Staphylinidae family exhibited high sensitivity to this compound compared to other groups .

Sensitivity Comparison Table

| Invertebrate Family | LC50 (mg/m²) | Sensitivity Level |

|---|---|---|

| Staphylinidae | 8.9 ± 1.5 | High |

| Carabidae | 15.7 ± 2.0 | Moderate |

| Formicidae | 7.9 ± 3.2 | Moderate |

Case Studies on Human Exposure

This compound is also associated with human health risks, particularly in cases of intoxication. A notable case involved a 63-year-old male who ingested this compound with suicidal intent. The patient exhibited no immediate cholinergic symptoms but developed bradycardia and respiratory distress later, necessitating intensive care . This highlights the potential dangers of improper handling and exposure to this chemical.

Environmental Persistence

The persistence of this compound in agricultural settings is a critical factor influencing its biological activity. Studies have shown that residue levels decrease over time due to environmental factors such as temperature and storage conditions . However, significant residues can remain detectable for extended periods, posing risks to both human health and non-target species.

Propriétés

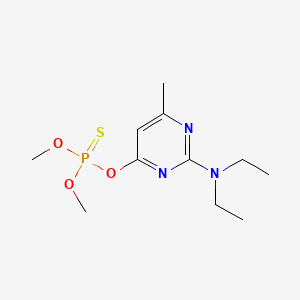

IUPAC Name |

4-dimethoxyphosphinothioyloxy-N,N-diethyl-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N3O3PS/c1-6-14(7-2)11-12-9(3)8-10(13-11)17-18(19,15-4)16-5/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOQHJPRIBSPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=N1)OP(=S)(OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N3O3PS | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18197 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024266 | |

| Record name | Pirimiphos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pirimiphos-methyl is a yellow liquid. Corrosive to tin and mild steel. Used as an insecticide., Straw colored liquid; mp = 15-18 deg C (technical grade); [HSDB], Yellow or straw-colored liquid. | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18197 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pirimiphos-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6836 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PIRIMIPHOS METHYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/880 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

Decomposes on distillation, decomposes | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIRIMIPHOS METHYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/880 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water (mg/L at 20 °C): 11 (pH 5); 10 (pH 7); 9.7 (pH 9), In water, 5 mg/L at 30 °C, Miscible with most organic solvents | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.17 at 20 °C | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000015 [mmHg], 2 mPa (1.50X10-5 mg Hg) at 20 °C; 6.9 mPa (5.17X10-5 mm Hg)) at 30 °C, 1.5x10-5 mmHg | |

| Record name | Pirimiphos-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6836 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIRIMIPHOS METHYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/880 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Mechanism of Action |

Systemically, pirimiphos-methyl inhibits cholinesterase, & this is the only known mechanism of its toxic action. In spite of its rapid absorption, rats, given a dosage of 1,450 mg/kg, did not show clear signs of poisoning until 24 hr later, when their brain cholinesterase was inhibited by 46%. Recovery of cholinesterase activity began to be apparent in 72 hr; it was complete for plasma enzyme by 96 hr but was slower for the red cell enzyme. | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Straw-colored liquid | |

CAS No. |

29232-93-7 | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18197 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pirimiphos methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29232-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirimiphos-methyl [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029232937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirimiphos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pirimiphos-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VQZ4PK548 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIRIMIPHOS METHYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/880 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

MP: 15-18 °C /Technical/ | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does pirimiphos-methyl work as an insecticide?

A1: this compound acts as an acetylcholinesterase (AChE) inhibitor. [, , ] It binds to the active site of AChE, an enzyme crucial for nerve impulse transmission in insects. This inhibition leads to the accumulation of acetylcholine, causing overstimulation of the nervous system and ultimately death.

Q2: Are there sub-lethal effects of this compound on insects?

A2: Yes, research shows that exposure to sub-lethal doses can induce morphological deformities in the offspring of certain stored-product insects. [] The severity of these deformities varies among species, with Tenebrio molitor being the most sensitive.

Q3: Does this compound affect non-target organisms?

A3: Research indicates that this compound can inhibit AChE and BuChE (another cholinesterase enzyme) activities in Nile tilapia, potentially impacting their health. [] This highlights the importance of understanding its ecotoxicological effects.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C11H20N3O3PS. Its molecular weight is 305.34 g/mol.

Q5: How does this compound degrade in the environment?

A5: this compound can degrade through various mechanisms including mineralization, hydrolysis, adsorption, leaching, humification, and volatilization. [] Thermophilic composting has been shown to effectively degrade it in greenhouse tomato plant residues. []

Q6: How persistent are this compound residues?

A6: The persistence of residues varies depending on the substrate and environmental conditions. In cowpea seeds, this compound residues declined by approximately 81.6% after eight months. [] In clay soil, its half-life ranged from 9.2 to 16.7 days depending on tillage practices. []

Q7: How do structural modifications of this compound influence its activity?

A7: While the provided research doesn't delve into specific structural modifications of this compound, it highlights the importance of understanding structure-activity relationships for developing effective and safe insecticides. Further research in this area could help design insecticides with greater target specificity and reduced environmental impact.

Q8: Are there different formulations of this compound, and how do they impact its efficacy?

A8: Yes, this compound is available in various formulations, including dustable powders, emulsifiable concentrates, and capsule suspension formulations. [, , , ] The choice of formulation can affect its efficacy, persistence, and application methods. For instance, capsule suspension formulations have shown promise for indoor residual spraying against malaria vectors, offering prolonged efficacy. []

Q9: What are the toxicological effects of this compound on mammals?

A9: Studies on rats have shown that this compound can induce adverse effects, including reduced body weight gain, decreased blood cholinesterase activity, and potential reproductive toxicity. [, ] These findings emphasize the need for responsible use and handling of this compound to minimize exposure risks.

Q10: How are this compound residues analyzed?

A10: Several analytical techniques are used to quantify this compound residues, including gas chromatography [, ], flow-injection chemiluminescence methods [], and modified QuEChERS methods with reversed-dispersive solid phase extraction. []

Q11: What are the environmental concerns related to this compound use?

A11: this compound can pose risks to non-target organisms, including beneficial insects and aquatic life. [] Its persistence in soil and water, while relatively short-lived compared to some other pesticides, highlights the need for strategies to minimize runoff and leaching into the environment.

Q12: Are there alternatives to this compound for pest control?

A12: Research has explored the use of natural insecticides, such as diatomaceous earth and botanical extracts like Dennettia tripetala powder, as potential alternatives. [, ] These alternatives often have different modes of action and environmental profiles, offering potentially safer and more sustainable pest management solutions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.